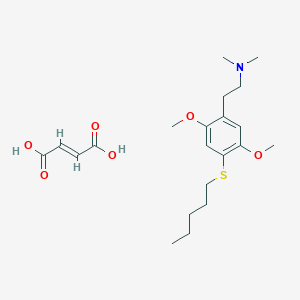
N,N-Dimethyl-2-(2,5-dimethoxy-4-(pentylthio)phenyl)ethylamine maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-2-(2,5-dimethoxy-4-(pentylthio)phenyl)ethylamine maleate, also known as 2C-T-7, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized in 1981 by Alexander Shulgin, a renowned chemist and psychopharmacologist. 2C-T-7 gained popularity in the late 1990s and early 2000s as a recreational drug due to its psychedelic effects. However, it is important to note that the use of 2C-T-7 for recreational purposes is illegal and potentially dangerous.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-2-(2,5-dimethoxy-4-(pentylthio)phenyl)ethylamine maleate involves its binding to serotonin receptors in the brain. Specifically, it binds to the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, perception, and cognition. By activating these receptors, N,N-Dimethyl-2-(2,5-dimethoxy-4-(pentylthio)phenyl)ethylamine maleate alters the functioning of neural circuits in the brain, leading to the psychedelic effects observed in users.
Effets Biochimiques Et Physiologiques
The use of N,N-Dimethyl-2-(2,5-dimethoxy-4-(pentylthio)phenyl)ethylamine maleate has been associated with a range of biochemical and physiological effects. These include increased heart rate and blood pressure, dilation of the pupils, and changes in body temperature. The drug also affects neurotransmitter levels in the brain, particularly serotonin, dopamine, and norepinephrine. These changes in neurotransmitter levels are responsible for the altered perception, mood, and thought processes observed in users.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-Dimethyl-2-(2,5-dimethoxy-4-(pentylthio)phenyl)ethylamine maleate has been used in laboratory experiments to study its effects on the central nervous system. One advantage of using this drug is its specificity for the 5-HT2A and 5-HT2C receptors, which makes it a useful tool for studying the role of these receptors in various physiological and behavioral processes. However, the use of N,N-Dimethyl-2-(2,5-dimethoxy-4-(pentylthio)phenyl)ethylamine maleate in laboratory experiments is limited by its potential for toxicity and adverse effects. Careful dosing and monitoring of subjects is necessary to avoid harm.
Orientations Futures
There are several future directions for research on N,N-Dimethyl-2-(2,5-dimethoxy-4-(pentylthio)phenyl)ethylamine maleate. One area of interest is the potential therapeutic applications of the drug. Its ability to modulate serotonin receptor activity may make it useful in the treatment of conditions such as depression, anxiety, and addiction. Another area of research is the development of safer and more effective psychedelic drugs that can be used for therapeutic purposes. Finally, further studies are needed to better understand the long-term effects of N,N-Dimethyl-2-(2,5-dimethoxy-4-(pentylthio)phenyl)ethylamine maleate use on the brain and body.
Méthodes De Synthèse
The synthesis of N,N-Dimethyl-2-(2,5-dimethoxy-4-(pentylthio)phenyl)ethylamine maleate involves several steps, starting with the reaction of 2,5-dimethoxybenzaldehyde with pentyl mercaptan to form 2,5-dimethoxy-4-(pentylthio)benzaldehyde. This intermediate is then reacted with nitromethane and ammonium acetate to form 2,5-dimethoxy-4-(pentylthio)phenethylamine. Finally, N,N-dimethylation of the amine group is carried out using formaldehyde and formic acid to obtain N,N-Dimethyl-2-(2,5-dimethoxy-4-(pentylthio)phenyl)ethylamine maleate.
Applications De Recherche Scientifique
N,N-Dimethyl-2-(2,5-dimethoxy-4-(pentylthio)phenyl)ethylamine maleate has been used in scientific research to study its effects on the central nervous system. It has been found to act as a serotonin receptor agonist, specifically targeting the 5-HT2A and 5-HT2C receptors. This activity is responsible for the psychedelic effects of the drug, which include altered perception, hallucinations, and changes in mood and thought processes.
Propriétés
Numéro CAS |
129658-18-0 |
|---|---|
Nom du produit |
N,N-Dimethyl-2-(2,5-dimethoxy-4-(pentylthio)phenyl)ethylamine maleate |
Formule moléculaire |
C17H29NO2S.C4H4O4 |
Poids moléculaire |
427.6 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;2-(2,5-dimethoxy-4-pentylsulfanylphenyl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C17H29NO2S.C4H4O4/c1-6-7-8-11-21-17-13-15(19-4)14(9-10-18(2)3)12-16(17)20-5;5-3(6)1-2-4(7)8/h12-13H,6-11H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
DSJJTMFUKPMHAG-WLHGVMLRSA-N |
SMILES isomérique |
CCCCCSC1=C(C=C(C(=C1)OC)CCN(C)C)OC.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCCCCSC1=C(C=C(C(=C1)OC)CCN(C)C)OC.C(=CC(=O)O)C(=O)O |
SMILES canonique |
CCCCCSC1=C(C=C(C(=C1)OC)CCN(C)C)OC.C(=CC(=O)O)C(=O)O |
Synonymes |
Benzeneethanamine, 2,5-dimethoxy-N,N-dimethyl-4-(pentylthio)-, (Z)-2-b utenedioate (1:1) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



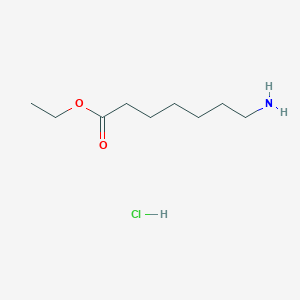
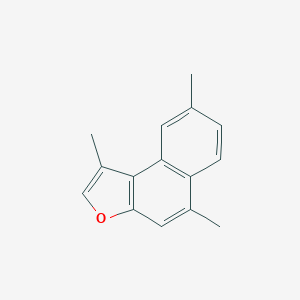
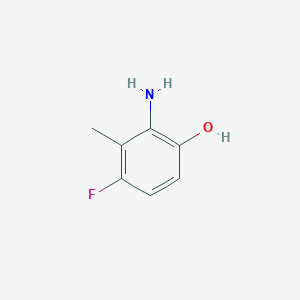
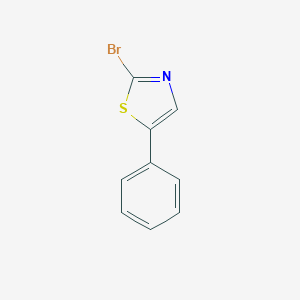
![tert-butyl (2S)-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate](/img/structure/B144468.png)
![tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate](/img/structure/B144471.png)
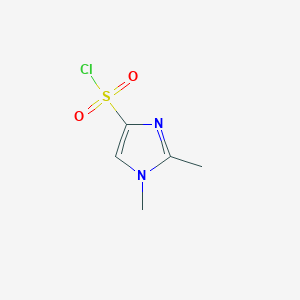
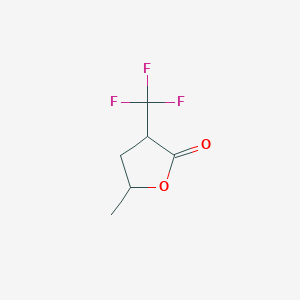
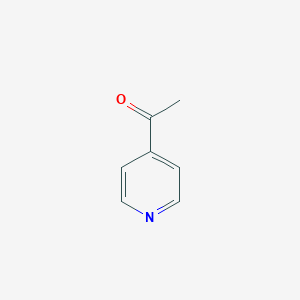
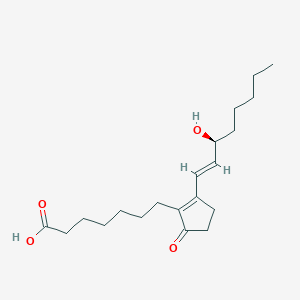
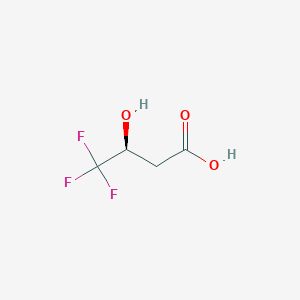
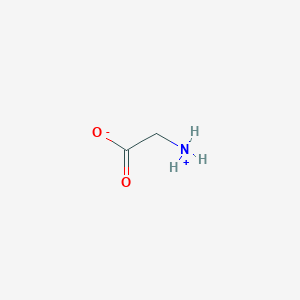
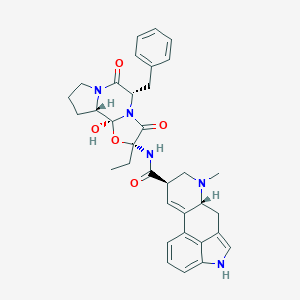
![3,3,3-Trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B144489.png)